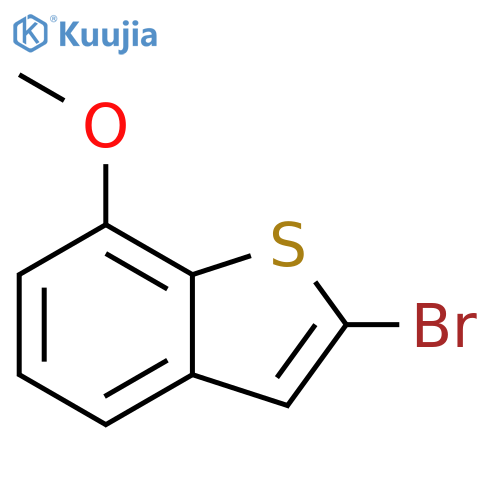

Cas no 2168032-31-1 (2-Bromo-\u200b7-\u200bmethoxy-benzob\u200bthiophene)

2-Bromo-\u200b7-\u200bmethoxy-benzob\u200bthiophene 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophene, 2-bromo-7-methoxy-

- 2-Bromo-?7-?methoxy-benzo[b]?thiophene

- 2-Bromo-\u200b7-\u200bmethoxy-benzob\u200bthiophene

-

- インチ: 1S/C9H7BrOS/c1-11-7-4-2-3-6-5-8(10)12-9(6)7/h2-5H,1H3

- InChIKey: PTRUBQMGCANOAV-UHFFFAOYSA-N

- ほほえんだ: C12=C(OC)C=CC=C1C=C(Br)S2

2-Bromo-\u200b7-\u200bmethoxy-benzob\u200bthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B216830-100mg |

2-Bromo-\u200b7-\u200bmethoxy-benzo[b]\u200bthiophene |

2168032-31-1 | 100mg |

$ 1499.00 | 2023-04-18 | ||

| TRC | B216830-10mg |

2-Bromo-\u200b7-\u200bmethoxy-benzo[b]\u200bthiophene |

2168032-31-1 | 10mg |

$ 190.00 | 2023-04-18 | ||

| TRC | B216830-50mg |

2-Bromo-\u200b7-\u200bmethoxy-benzo[b]\u200bthiophene |

2168032-31-1 | 50mg |

$ 873.00 | 2023-04-18 |

2-Bromo-\u200b7-\u200bmethoxy-benzob\u200bthiophene 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

2-Bromo-\u200b7-\u200bmethoxy-benzob\u200bthiopheneに関する追加情報

Introduction to 2-Bromo-7-methoxy-benzobthiophene (CAS No. 2168032-31-1)

2-Bromo-7-methoxy-benzobthiophene, identified by its Chemical Abstracts Service (CAS) number 2168032-31-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and electronic properties. This compound belongs to the benzobthiophene family, a class of molecules characterized by the fusion of a benzene ring and a thiophene ring, which often exhibits enhanced stability and reactivity compared to its aromatic counterparts.

The structural motif of 2-Bromo-7-methoxy-benzobthiophene consists of a bromine substituent at the 2-position and a methoxy group at the 7-position of the benzobthiophene core. This specific arrangement imparts distinct chemical functionalities that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials. The presence of both bromine and methoxy groups provides opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in drug discovery and polymer chemistry.

In recent years, 2-Bromo-7-methoxy-benzobthiophene has been explored in several cutting-edge research areas. One particularly notable application is in the development of organic semiconductors and light-emitting diodes (OLEDs). The benzobthiophene core is known for its excellent electron-deficient properties, which are highly desirable for charge transport in electronic devices. The introduction of bromine and methoxy groups can further modulate the electronic characteristics, allowing for fine-tuning of charge mobility and energy levels. This has led to its incorporation into novel π-conjugated polymers that exhibit superior performance in optoelectronic applications.

Another emerging field where 2-Bromo-7-methoxy-benzobthiophene has shown promise is in medicinal chemistry. Researchers have leveraged its scaffold to design small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have been investigated as potential kinase inhibitors, given the benzobthiophene moiety's ability to mimic ATP binding pockets. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores while maintaining the core structural integrity. Preliminary studies suggest that certain analogs exhibit inhibitory activity against cancer-related kinases, making them attractive candidates for further preclinical development.

The synthesis of 2-Bromo-7-methoxy-benzobthiophene typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route begins with the bromination of a methoxylated benzothiophene derivative, followed by regioselective functionalization to introduce the second substituent. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing reaction times and improving yields. These improvements are crucial for industrial applications where cost-effectiveness and reproducibility are paramount.

The versatility of 2-Bromo-7-methoxy-benzobthiophene extends beyond its use as an intermediate in drug synthesis and material science. It has also been utilized in the development of agrochemicals, where its structural framework contributes to enhanced binding affinity with biological targets involved in plant growth regulation. Additionally, its stability under various environmental conditions makes it suitable for formulation into durable coatings and specialty chemicals.

From an academic perspective, 2-Bromo-7-methoxy-benzobthiophene continues to be a subject of interest in synthetic organic chemistry. Researchers are exploring novel methodologies to construct complex derivatives with tailored properties using this scaffold. Techniques such as transition-metal-catalyzed C-H activation and directed ortho-metalation have opened up new avenues for structural diversification, allowing chemists to access previously inaccessible analogs with potential therapeutic or material applications.

The impact of 2-Bromo-7-methoxy-benzobthiophene on industrial applications is also noteworthy. Its incorporation into advanced materials has led to breakthroughs in flexible electronics, where thin-film transistors (TFTs) based on benzobthiophene-based polymers exhibit high charge carrier mobility and operational stability. Similarly, in pharmaceutical manufacturing, its role as a key intermediate has streamlined synthetic pathways for complex drug candidates, reducing production costs and improving scalability.

In conclusion,2-Bromo-7-methoxy-benzobthiophene (CAS No. 2168032-31-1) represents a versatile building block with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse applications in electronics, medicine, and agriculture, underscoring its importance as a research chemical. As synthetic methodologies continue to evolve, it is likely that new uses for this compound will emerge, further solidifying its role as a cornerstone molecule in modern chemistry.

2168032-31-1 (2-Bromo-\u200b7-\u200bmethoxy-benzob\u200bthiophene) 関連製品

- 79015-63-7(1-3-(trimethylsilyl)prop-2-yn-1-ylcyclohexan-1-ol)

- 2228158-01-6(2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid)

- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)

- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)

- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)

- 1805019-99-1(5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine)

- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)

- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)

- 1475-13-4(1-(2,4-Dichlorophenyl)ethanol)